molecular formula C12H14N6O2S B7046007 N-(1-propan-2-ylpyrazol-4-yl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide

N-(1-propan-2-ylpyrazol-4-yl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide

Cat. No.: B7046007
M. Wt: 306.35 g/mol
InChI Key: XHCXPEYKQMLERQ-UHFFFAOYSA-N
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Description

N-(1-propan-2-ylpyrazol-4-yl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Properties

IUPAC Name

N-(1-propan-2-ylpyrazol-4-yl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S/c1-8(2)18-7-9(6-14-18)17-21(19,20)12-10-4-3-5-13-11(10)15-16-12/h3-8,17H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCXPEYKQMLERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)NS(=O)(=O)C2=C3C=CC=NC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propan-2-ylpyrazol-4-yl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Cyclization to Pyrazolopyridine: The pyrazole intermediate undergoes cyclization with a suitable pyridine derivative to form the pyrazolopyridine core.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-propan-2-ylpyrazol-4-yl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(1-propan-2-ylpyrazol-4-yl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-propan-2-ylpyrazol-4-yl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

N-(1-propan-2-ylpyrazol-4-yl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide is unique due to its specific combination of the pyrazolopyridine core and the sulfonamide group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various applications in research and industry.

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